molecular formula C16H25N3O2S B13969742 4-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13969742
M. Wt: 323.5 g/mol
InChI Key: VXSCVNNYCNHZIS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-12-5-8-17-14(18-12)22-11-13-6-9-19(10-7-13)15(20)21-16(2,3)4/h5,8,13H,6-7,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSCVNNYCNHZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 4-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves a multi-step synthetic route focused on:

  • Formation of the pyrimidine thiol intermediate
  • Nucleophilic substitution to attach the sulfanylmethyl linker
  • Protection of the piperidine nitrogen with the tert-butyl carbamate (Boc) group

The key step is the nucleophilic substitution of a chloropyrimidine derivative by a thiol group to form the sulfide linkage (-SCH2-), followed by coupling with a Boc-protected piperidine.

Stepwise Synthesis Outline

Step Description Reagents/Conditions Notes
1 Synthesis of 4-methyl-pyrimidin-2-thiol Starting from 4-methyl-pyrimidine derivatives; thiolation with sulfur sources such as NaSH or thiourea Controlled temperature, inert atmosphere
2 Preparation of Boc-protected piperidine derivative Protection of piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) Ensures stability in subsequent steps
3 Nucleophilic substitution to form sulfanylmethyl linkage Reaction of 4-methyl-pyrimidin-2-thiol with chloromethyl Boc-piperidine under basic conditions (e.g., K2CO3, DMF solvent) Yields target sulfide compound
4 Purification and isolation Column chromatography, recrystallization Verify purity and structure

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution.
  • Temperature: Reactions are typically conducted at mild to moderate temperatures (25–60 °C) to balance reaction rate and minimize side reactions.
  • Bases: Potassium carbonate or triethylamine are commonly used to deprotonate thiol and facilitate substitution.
  • Protection/Deprotection: The Boc group is stable under substitution conditions but can be removed later with trifluoroacetic acid (TFA) under controlled conditions.

Analytical Characterization

Spectroscopic Techniques

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation and purity assessment ¹H NMR: tert-butyl protons at ~1.4 ppm; pyrimidine protons at 7.5–8.5 ppm; sulfide methylene protons around 3.5–4.5 ppm
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 324 (M+H)+
High-Performance Liquid Chromatography (HPLC) Purity determination and reaction monitoring Retention time consistent with pure compound; >95% purity achievable

Purity and Yield Data

Parameter Typical Range
Purity (HPLC) 95–99%
Yield (overall) 60–75% depending on reaction scale and optimization
Melting Point Not commonly reported; recommend DSC for thermal analysis

Research Findings and Notes on Preparation

Reaction Mechanism Insights

  • The nucleophilic aromatic substitution (SNAr) on the 2-position of the pyrimidine ring is facilitated by the electron-withdrawing nature of the heterocycle and the presence of the sulfanyl group.
  • The sulfide linkage formation is a key functionalization step, providing a flexible linker between the heterocyclic and piperidine moieties.
  • The Boc protecting group on the piperidine nitrogen prevents unwanted side reactions during substitution and can be selectively removed under acidic conditions.

Optimization Strategies

  • Use of dry solvents and inert atmosphere (nitrogen or argon) improves yield and prevents oxidation of thiol intermediates.
  • Careful control of temperature and reaction time minimizes side products such as disulfides or over-oxidized sulfones.
  • Employing excess base can drive the substitution to completion but requires careful purification to remove salts.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 4-methyl-pyrimidine derivatives, piperidine, di-tert-butyl dicarbonate (Boc2O), sulfur sources
Key Reaction Type Nucleophilic aromatic substitution (SNAr), thiol alkylation
Solvents DMF, DMSO, dichloromethane (for Boc deprotection)
Bases Potassium carbonate, triethylamine
Temperature Range 25–60 °C
Purification Methods Column chromatography, recrystallization
Characterization Techniques NMR (¹H, ¹³C), MS, HPLC
Typical Yield 60–75%
Purity >95% (HPLC)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester group, leading to the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a probe to study biological pathways involving piperidine derivatives.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: Use in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
  • CAS Number : 1146080-78-5
  • Molecular Formula : C₁₆H₂₆N₄O₂
  • Molecular Weight : 306.36 g/mol (calculated)
  • Synonyms: tert-Butyl 4-(((4-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate AKOS015940099

Structural Features: This compound consists of a piperidine ring protected by a tert-butyl carbamate group at position 1. At position 4 of the piperidine, a methylene linker connects to a 4-methylpyrimidin-2-ylamino group. The sulfanyl (thioether) moiety in the linker distinguishes it from oxygen- or nitrogen-linked analogs.

Applications :
Primarily used as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or protease inhibitors, where the tert-butyl ester acts as a protective group for amines .

Key structural variations among analogs include:

Heterocyclic core (pyrimidine vs. pyridine).

Substituents on the heterocycle (methyl, chloro, methoxy, etc.).

Linker type (sulfanyl, oxy, amino).

Functional groups influencing reactivity and solubility.

Data Table: Structural and Molecular Comparison

Compound Name Heterocycle Substituents on Heterocycle Linker Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (CAS 1146080-78-5) Pyrimidine 4-Methyl Sulfanylmethyl C₁₆H₂₆N₄O₂ 306.36 Drug intermediate; tert-butyl protection
4-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester Pyrimidine 4-Methyl Oxymethyl C₁₅H₂₃N₃O₃ 293.36 Higher polarity due to oxygen linker
4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester Pyridine None Sulfanyl C₁₅H₂₂N₂O₂S 294.41 Broader heterocycle applications
tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate Pyridine 4-Cyano Sulfanyl C₁₅H₂₀N₃O₂S 306.41 Electron-withdrawing cyano group enhances reactivity
4-[(6-Methoxy-2-Methylsulfanyl-pyrimidin-4-ylamino)-Methyl]-piperidine-1-carboxylic acid tert-butyl ester Pyrimidine 6-Methoxy, 2-Methylsulfanyl Aminomethyl C₁₅H₂₅N₅O₂S 343.46 Increased lipophilicity; dual substituents
2-[(4-Chloro-6-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester Pyrimidine 4-Chloro, 6-Methyl Aminomethyl C₁₅H₂₄ClN₅O₂ 341.84 Chloro substituent enhances bioactivity

Detailed Structural and Functional Analysis

Linker Type :
  • Sulfanyl (Thioether) vs. Oxy (Ether) :
    • The target compound’s sulfanylmethyl linker (C–S–C) is less polar than the oxymethyl (C–O–C) analog . This reduces solubility in aqueous media but improves membrane permeability in drug candidates.
    • Sulfur’s lower electronegativity increases nucleophilicity, making the linker more reactive in substitution reactions .
Heterocycle Substitutions :
  • Pyrimidine vs.
  • Electron-Withdrawing Groups (e.g., Cyano): The cyano-substituted pyridine (CAS 306.41 g/mol) introduces electron-withdrawing effects, stabilizing the thioether linkage and altering reaction kinetics in synthetic pathways .
  • Chloro and Methoxy Groups :

    • Chloro substituents (e.g., CAS 341.84 g/mol) enhance metabolic stability and bioactivity in medicinal chemistry .
    • Methoxy groups (e.g., CAS 343.46 g/mol) increase lipophilicity and may prolong half-life in vivo .
Tert-Butyl Ester Role :
  • Universally used across analogs to protect the piperidine amine during synthesis. Its bulkiness sterically shields the amine, preventing unwanted side reactions .

Biological Activity

The compound 4-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester represents a class of piperidine derivatives that have gained attention for their potential biological activities. This article reviews the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 4-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • Molecular Formula : C₁₄H₁₉N₃O₂S
  • CAS Number : Not available

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of protein kinases, particularly those involved in cancer signaling pathways.

The compound's mechanism of action involves:

  • Inhibition of Protein Kinases : It has been shown to inhibit specific kinases involved in cell proliferation and survival, potentially leading to reduced tumor growth in preclinical models.
  • Modulation of Signaling Pathways : It affects several key signaling pathways, including the PI3K-Akt-mTOR pathway, which is crucial in cancer biology.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of piperidine derivatives. The following table summarizes key findings from various studies:

Compound VariantBiological ActivityKey Findings
4-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidineModerate inhibition of PKBExhibited selective inhibition with nanomolar potency in vitro.
4-(4-Chloro-benzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidinHigh selectivity for PKBShowed 150-fold selectivity over PKA, effective in vivo against tumor xenografts.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin) derivativesEnhanced potencyModifications led to improved oral bioavailability and reduced clearance rates.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • In Vitro Studies : Research demonstrated that the compound effectively inhibited cell proliferation in cancer cell lines, with IC50 values indicating potent activity against specific targets.
  • In Vivo Efficacy : In animal models, the compound showed promising results in reducing tumor size and improving survival rates when administered at therapeutic doses.
  • Pharmacokinetics : Studies indicated that the tert-butyl ester form enhances lipophilicity and bioavailability, contributing to its efficacy as a therapeutic agent.

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